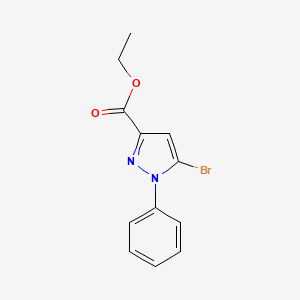
5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester is a brominated pyrazole derivative with a phenyl group attached to the pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester as the starting material.
Bromination Reaction: The bromination of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a controlled temperature to prevent over-bromination.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the bromine atom, replacing it with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Reduced derivatives such as alcohols and amines.
Substitution Products: Different substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is being studied for its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the phenyl group play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.
類似化合物との比較
1-Phenyl-1H-pyrazole-3-carboxylic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a chloropyridinyl group instead of a phenyl group, leading to different chemical properties.
特性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
ethyl 5-bromo-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
DGEUOJMGDPNODZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


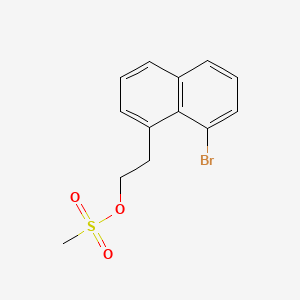

![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)
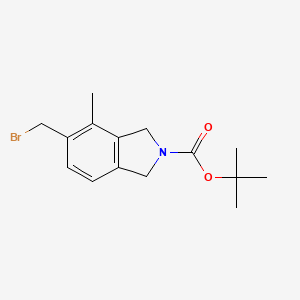
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

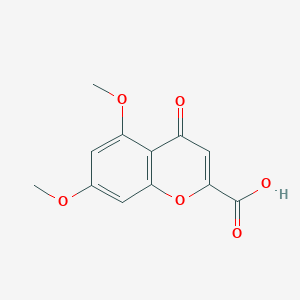
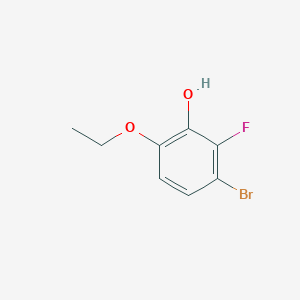
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
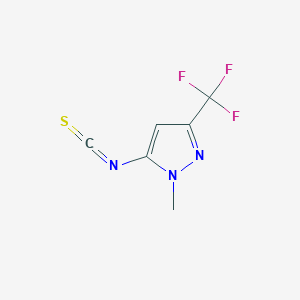
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
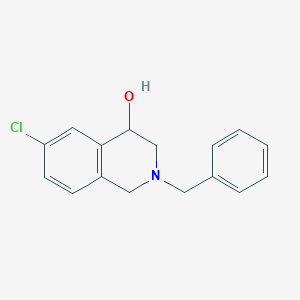
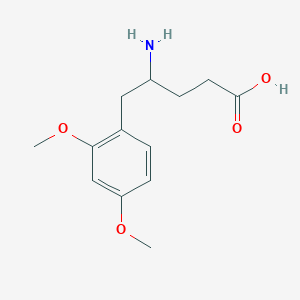
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
